molecular formula C16H17FN2O2S B3154375 4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline CAS No. 774586-90-2

4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline

Cat. No.: B3154375
CAS No.: 774586-90-2
M. Wt: 320.4 g/mol
InChI Key: RTZPTSSDADQAHF-UHFFFAOYSA-N
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Description

4-[(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline is a sulfonamide-aniline derivative characterized by a 3,4-dihydroquinoline core substituted with a fluorine atom at position 6 and a methyl group at position 2. The compound (CAS: 774586-90-2) has a molecular formula of C₁₆H₁₆FN₂O₂S and a molar mass of 318.37 g/mol (estimated from analogs in and ). Its structure combines a sulfonamide linker bridging an aniline moiety and a fluorinated dihydroquinoline ring, which may enhance metabolic stability and target binding compared to non-fluorinated analogs .

Key physicochemical properties (extrapolated from structurally similar compounds in ) include:

  • Melting Point: ~125–130°C (analogous to 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline)
  • pKa: ~1.46 (predicted for the sulfonamide group)
  • Density: ~1.33 g/cm³

The compound is available for research purposes through suppliers like Crysdot LLC and Absin, highlighting its relevance in medicinal chemistry and drug discovery .

Properties

IUPAC Name

4-[(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-11-2-3-12-10-13(17)4-9-16(12)19(11)22(20,21)15-7-5-14(18)6-8-15/h4-11H,2-3,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZPTSSDADQAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1S(=O)(=O)C3=CC=C(C=C3)N)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150947
Record name 4-[(6-Fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinyl)sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774586-90-2
Record name 4-[(6-Fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinyl)sulfonyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774586-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6-Fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinyl)sulfonyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline typically involves multiple steps. One common method starts with the preparation of the quinoline moiety, followed by the introduction of the sulfonyl group and finally the aniline group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline exhibit antimicrobial properties. The presence of the quinoline ring system is often associated with enhanced biological activity against various bacterial strains. Studies have shown that derivatives of quinoline can act effectively against resistant strains of bacteria, making them valuable in the development of new antibiotics .

Anticancer Properties
Quinoline derivatives have also been explored for their anticancer potential. The sulfonamide group enhances the solubility and bioavailability of these compounds, which is crucial for therapeutic efficacy. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although further research is needed to elucidate its mechanisms of action and effectiveness in vivo .

Material Science

Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a hole transport material (HTM) in organic photovoltaic devices has been investigated. The incorporation of fluorine enhances its electron-withdrawing capacity, improving charge mobility and device efficiency .

Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific functional properties. Its sulfonamide functionality allows for further modifications that can tailor mechanical and thermal properties suitable for various applications, including coatings and adhesives .

Analytical Chemistry

Fluorescent Probes
The fluorescence properties of this compound make it useful as a fluorescent probe in biochemical assays. Its ability to selectively bind to certain biomolecules can facilitate the detection and quantification of these targets in complex mixtures, aiding in diagnostics and research .

Case Studies

Study Title Objective Findings Reference
Antimicrobial Efficacy of Quinoline DerivativesEvaluate the antibacterial activity against resistant strainsShowed significant inhibition against Staphylococcus aureus
Synthesis and Characterization of Novel Anticancer AgentsInvestigate the cytotoxic effects on cancer cell linesInduced apoptosis in breast cancer cells
Application in Organic PhotovoltaicsAssess performance as a hole transport materialEnhanced efficiency compared to conventional materials
Development of Fluorescent Probes for Biomolecule DetectionCreate selective probes for protein detectionHigh selectivity and sensitivity demonstrated

Mechanism of Action

The mechanism of action of 4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with proteins. These interactions can disrupt normal cellular processes, making the compound useful in various therapeutic applications.

Comparison with Similar Compounds

4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline (CAS: 5455-89-0)

  • Structure : Lacks the 6-fluoro and 2-methyl substituents.
  • Molecular Formula : C₁₅H₁₆N₂O₂S
  • Properties : Melting point = 125°C; pKa = 1.46 .
  • Activity : Serves as a scaffold for apoptotic pathway modulators but may exhibit lower metabolic stability due to the absence of fluorine .

4-[(2-Methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline (CAS: 774586-92-4)

  • Structure: Replaces the dihydroquinoline with a 2-methylindoline ring.
  • Molecular Formula : C₁₅H₁₆N₂O₂S
  • Activity : Indoline sulfonamides are explored for kinase inhibition, but the lack of fluorine may reduce electronegativity and target affinity .

Heterocyclic Sulfonamide-Aniline Derivatives

4-((4-Fluoropiperidin-1-yl)sulfonyl)aniline (Compound 7 in )

  • Structure: Features a fluoropiperidine ring instead of dihydroquinoline.
  • Synthesis : Prepared via nucleophilic substitution (98% yield) .
  • 1H NMR : Distinct downfield shifts (δ 8.45–1.98 ppm) due to the piperidine ring’s electron-withdrawing effects .
  • Applications : Used in synthesizing CHOP pathway activators but may exhibit different pharmacokinetics due to reduced aromaticity .

4-((Tetrahydro-2H-pyran-4-yl)sulfonyl)aniline ()

  • Structure : Contains a tetrahydropyran ring.
  • Synthesis : Reduced from a nitro precursor using Raney nickel/NaBH₄ (91% yield) .
  • Properties: Higher solubility in polar solvents compared to dihydroquinoline derivatives due to the oxygen-rich tetrahydropyran .

Substituted Quinoline and Indole Derivatives

N-(3-Cyano-4-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide ()

  • Structure: Larger molecular framework with cyano, tetrahydrofuran, and piperidine groups.
  • Molecular Weight : 524.57 g/mol (M+1).
  • Activity : Designed for kinase inhibition; the extended structure may improve target selectivity but reduce oral bioavailability .

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline (CAS: 1184441-83-5)

  • Structure : Adds a trifluoromethyl group to the aniline ring.
  • Molecular Formula : C₁₆H₁₅F₃N₂
  • Properties : Increased lipophilicity (logP ~3.5) compared to the target compound, enhancing membrane permeability .

Biological Activity

4-[(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H17FN2O2S, with a molecular weight of 320.38 g/mol. The presence of the fluoro and sulfonyl groups is significant in enhancing the compound's biological activity and solubility in biological systems.

PropertyValue
Molecular FormulaC16H17FN2O2S
Molecular Weight320.38 g/mol
Boiling Point504.0 ± 60.0 °C
Flash Point258.6 ± 32.9 °C

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, research has shown that various synthesized quinoline derivatives possess moderate to high antibacterial and antifungal activities against strains such as Candida albicans and Staphylococcus aureus . The mechanism of action is often linked to the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolic pathways.

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly due to the presence of the sulfonamide group, which has been associated with various anticancer agents. Investigations into similar compounds have indicated that they can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

  • Antibacterial Study : A recent evaluation involving a series of synthesized quinoline derivatives revealed that compounds with similar structures to this compound showed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 15 to 62.5 µg/mL against C. albicans .
  • Cytotoxicity Assessment : In vitro studies on cell lines have shown that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound can effectively bind to targets such as topoisomerase IV and dihydrofolate reductase, which are critical in bacterial DNA replication and folate metabolism, respectively .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via a sulfonylation reaction between 6-fluoro-2-methyl-3,4-dihydroquinoline and 4-aminobenzenesulfonyl chloride. Key steps include:

  • Nitro Reduction : Reduce a nitro precursor (e.g., 4-nitrophenyl sulfonyl intermediate) to the aniline group using catalytic hydrogenation (Pd/C or Raney Ni) or sodium borohydride .
  • Sulfonylation : React the dihydroquinoline derivative with sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
    • Characterization : Use 1H/13C NMR to confirm the aniline NH2 group (δ ~5.0 ppm as a broad singlet) and sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹ in FTIR). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers resolve discrepancies in spectroscopic data for sulfonamide-containing compounds like this target molecule?

  • Methodology :

  • NMR Signal Splitting : For overlapping peaks (e.g., dihydroquinoline protons), use 2D NMR (COSY, HSQC) to assign signals.
  • Crystallography : If single crystals are obtainable, X-ray diffraction (e.g., as in ) resolves ambiguities in regiochemistry or conformation .
  • Control Experiments : Compare spectra with structurally validated analogs (e.g., 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline in ) to identify deviations .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of the dihydroquinoline moiety in this compound?

  • Methodology :

  • Directed C-H Activation : Use directing groups (e.g., sulfonamide) with Pd or Rh catalysts to functionalize specific positions on the dihydroquinoline ring .
  • Electrophilic Aromatic Substitution : Leverage the electron-donating methyl group at position 2 to direct halogenation (e.g., bromination) at position 6 or 7 .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO localization) .

Q. How does the fluoro substituent at position 6 influence the compound’s biological activity or physicochemical properties?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with H, Cl, or CF3 at position 6 and compare logP (lipophilicity), solubility, and binding affinity in assays (e.g., enzyme inhibition).
  • Fluorine Effects : Use 19F NMR to study conformational rigidity or hydrogen-bonding interactions. Fluorine’s electronegativity may enhance metabolic stability .

Q. What analytical techniques are critical for detecting trace impurities in this sulfonamide derivative during scale-up synthesis?

  • Methodology :

  • HPLC-MS/MS : Identify impurities (e.g., unreacted sulfonyl chloride or dihydroquinoline byproducts) with reverse-phase C18 columns and gradient elution.
  • ICP-OES : Screen for residual metal catalysts (e.g., Pd) from hydrogenation steps .
  • Stability Studies : Use accelerated degradation (e.g., heat/humidity) to monitor hydrolysis of the sulfonamide bond .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of sulfonamide linkages under acidic conditions. How should researchers address this for their formulations?

  • Methodology :

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Sulfonamides are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
  • Protective Strategies : Use enteric coatings or prodrug approaches (e.g., acetylating the aniline group) to prevent premature degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline
Reactant of Route 2
4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline

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